(3Z)-3-{[(2-chlorophenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide
Description
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Properties
IUPAC Name |
(3Z)-3-[(2-chloroanilino)methylidene]-1-[(3-methylphenyl)methyl]-2,2-dioxo-2λ6,1-benzothiazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN2O3S/c1-16-7-6-8-17(13-16)15-26-21-12-5-2-9-18(21)23(27)22(30(26,28)29)14-25-20-11-4-3-10-19(20)24/h2-14,25H,15H2,1H3/b22-14- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEQQUBIYWOVZHE-HMAPJEAMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=CC=CC=C3C(=O)C(=CNC4=CC=CC=C4Cl)S2(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)CN2C3=CC=CC=C3C(=O)/C(=C/NC4=CC=CC=C4Cl)/S2(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3Z)-3-{[(2-chlorophenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide, known for its diverse biological activities, is a derivative of the benzothiazine class. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure and Synthesis
The compound's structure can be depicted as follows:
- Core Structure : Benzothiazine with a 2,2-dioxide moiety.
- Functional Groups : Contains a chlorophenyl group and a methylbenzyl substituent.
The synthesis of this compound typically involves multi-step reactions including condensation methods that yield derivatives with varying biological activities.
Synthesis Pathway
| Step | Reaction Type | Reagents | Yield (%) |
|---|---|---|---|
| 1 | Condensation | Aryl-isocyanate + 2ABT | 40-60 |
| 2 | Multicomponent | Active methylene nitriles + aldehydes | Variable |
Antimicrobial Activity
Research indicates that derivatives of benzothiazine compounds exhibit significant antimicrobial properties. For instance, studies have shown that certain benzothiazine derivatives demonstrate higher activity against bacterial strains compared to standard antibiotics. The antimicrobial efficacy is attributed to the unique structural features of the benzothiazine core which enhances interaction with microbial targets.
Anticancer Activity
The anticancer potential of this compound has been evaluated in various cancer cell lines. Notably:
- Cell Lines Tested : SK-Hep-1 (liver), MDA-MB-231 (breast), NUGC-3 (gastric).
- Findings : Certain derivatives exhibited moderate to high inhibition of cell proliferation, indicating potential as anticancer agents.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of this compound class. They have shown effectiveness in reducing inflammation markers in vitro and in vivo. The mechanism is believed to involve the inhibition of pro-inflammatory cytokines and signaling pathways.
Study 1: Antimicrobial Efficacy
In a comparative study involving various benzothiazine derivatives:
- Objective : To assess antimicrobial activity against Gram-positive and Gram-negative bacteria.
- Results : The compound showed superior activity against Staphylococcus aureus and Escherichia coli compared to reference antibiotics.
Study 2: Anticancer Screening
A detailed investigation into the cytotoxic effects on cancer cell lines revealed:
- Methodology : MTT assay was used to evaluate cell viability.
- Results : The compound exhibited IC50 values in the micromolar range for several cancer types, suggesting significant anticancer potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
